molecular formula C21H28N2OS B4687666 1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea

1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea

Cat. No.: B4687666
M. Wt: 356.5 g/mol
InChI Key: BFTDYDUCVZIKSJ-UHFFFAOYSA-N
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Description

1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea is an organic compound known for its diverse applications in various fields. It is a thiourea derivative, characterized by the presence of both aromatic and aliphatic groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea typically involves the reaction of 2,6-di(propan-2-yl)aniline with 4-ethoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol, and at a temperature range of 0-25°C. The reaction proceeds through nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted aromatic compounds .

Scientific Research Applications

1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The thiourea group is known to form strong hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2,6-Diisopropylphenyl]-3-(4-methoxyphenyl)thiourea
  • 1-[2,6-Diisopropylphenyl]-3-(4-chlorophenyl)thiourea
  • 1-[2,6-Diisopropylphenyl]-3-(4-fluorophenyl)thiourea

Uniqueness

1-[2,6-Di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea is unique due to the presence of the ethoxy group on the aromatic ring, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2OS/c1-6-24-17-12-10-16(11-13-17)22-21(25)23-20-18(14(2)3)8-7-9-19(20)15(4)5/h7-15H,6H2,1-5H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTDYDUCVZIKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=C(C=CC=C2C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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